molecular formula C16H11BrN2OS B3136722 (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 423741-80-4

(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3136722
CAS No.: 423741-80-4
M. Wt: 359.2 g/mol
InChI Key: LOJLSHOLYBISMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolone family, characterized by a five-membered heterocyclic core with nitrogen and sulfur atoms. The (5E) configuration indicates the geometry of the exocyclic double bond in the 4-bromobenzylidene substituent. Key structural features include:

  • 3-Phenyl group: Contributes hydrophobicity and π-π stacking interactions.

Synthesis involves condensation reactions, such as the Knoevenagel method, followed by functionalization. Spectral data (FTIR, NMR) confirm its structure, with distinctive peaks for C=O (1643–1728 cm⁻¹), C-Br (873 cm⁻¹), and aromatic protons (7.35–8.60 ppm) .

Properties

IUPAC Name

5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJLSHOLYBISMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromobenzylidene moiety and a mercapto group, which contribute to its pharmacological properties. The imidazole ring is particularly notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

PropertyValue
Molecular FormulaC₁₆H₁₁BrN₂OS
Molecular Weight359.2 g/mol
CAS Number423741-80-4
Purity≥ 95%

Research indicates that compounds similar to This compound interact with various biological targets, particularly proteins involved in cellular processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways, affecting overall cellular metabolism and function.
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular responses.
  • Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, leading to apoptosis or cell cycle arrest .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of microtubule dynamics, akin to the action of established chemotherapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Research suggests that similar imidazole derivatives possess antimicrobial activity against a range of pathogens. This activity is likely attributed to the ability of the mercapto group to interact with microbial enzymes or structural proteins.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various imidazole derivatives, This compound was found to significantly reduce cell viability in breast cancer cell lines compared to control groups.
  • Anti-inflammatory Testing : Another investigation focused on the anti-inflammatory effects of this compound in an animal model showed a marked reduction in edema formation when administered prior to inflammatory stimuli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Positional Isomerism (Bromine Substitution)
  • Altered dipole moments may affect solubility and crystal packing .
Halogen vs. Oxygen-Containing Groups
  • (5E)-5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 906722-26-7): Ethoxy and hydroxyl groups improve water solubility via hydrogen bonding. Molecular weight: 340.40 (vs. 359.25 for brominated analogs). Enhanced bioavailability noted in similar vanillin-derived imidazolones .
Electron-Donating vs. Electron-Withdrawing Groups
  • NBSI Fluorophore (4-dimethylaminobenzylidene substituent): Electron-donating dimethylamino group increases fluorescence (Stokes shift = 130 nm). Contrasts with bromine’s electron-withdrawing effects, highlighting substituent-dependent photophysical properties .

Modifications at Position 2 (Mercapto vs. Amino Groups)

  • Leucettine Derivatives (L45–L47): Replacement of 2-mercapto with phenylamino groups (e.g., L47: 2-phenylamino) improves kinase inhibition (IC₅₀ = 85.1 µM against HeLa cells). Amino groups facilitate hydrogen bonding, whereas mercapto groups may form stronger covalent interactions .

Q & A

Synthetic Optimization

Q: How can researchers optimize the synthesis of (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one to improve yield and purity? A:

  • Condensation Reaction: Use 4-bromobenzaldehyde and N-acetyl glycine derivatives under reflux with acetic anhydride and sodium acetate as a catalyst to form the benzylidene intermediate. Sodium acetate aids in deprotonation and accelerates the reaction .
  • Solvent and Temperature: Optimize solvent polarity (e.g., ethanol for crystallization) and heating duration (e.g., 2–10 hours) to balance reaction completion and side-product formation. Extended reflux times (e.g., 10 hours) may improve imidazolone ring closure .
  • Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate the product. Purity can be verified via HPLC ≥98% .

Structural Characterization

Q: What advanced analytical techniques are critical for confirming the structure of this compound? A:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify proton environments (e.g., benzylidene CH=N at δ ~8.5 ppm) and aromatic substituents. 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations .
  • HRMS: Confirm molecular formula (e.g., C₁₉H₁₃BrN₂OS) with high-resolution mass spectrometry, ensuring <5 ppm error .
  • X-ray Crystallography: Resolve the (5E) stereochemistry and dihedral angles of the imidazolone ring, if single crystals are obtainable .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating the antimicrobial potential of this compound? A:

  • Agar Diffusion/Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest promising activity .
  • Anti-Biofilm Assays: Quantify biofilm inhibition using crystal violet staining under static conditions. Compare with positive controls like ciprofloxacin .
  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ >100 µM for non-toxic profiles) .

Environmental Impact Assessment

Q: How can the environmental fate of this compound be evaluated in long-term studies? A:

  • Abiotic Degradation: Conduct hydrolysis/photolysis studies under varying pH and UV light. Monitor degradation products via LC-MS .
  • Biotic Transformation: Use soil microcosms to assess microbial metabolism. Measure half-life (t₁/₂) and metabolite toxicity (e.g., Daphnia magna acute toxicity) .
  • Partitioning Studies: Determine logP (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation risks .

Structure-Activity Relationship (SAR) Challenges

Q: How should researchers address discrepancies in SAR observed among imidazolone derivatives? A:

  • Substituent Analysis: Systematically vary substituents (e.g., bromo vs. methoxy groups) and correlate with bioactivity. For example, bulky substituents at the benzylidene position may enhance antimicrobial potency but reduce solubility .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., bacterial DNA gyrase). Validate with mutant-strain susceptibility assays .
  • Meta-Analysis: Compare data across studies to identify trends. For instance, electron-withdrawing groups (e.g., Br) often enhance thiol-mediated target interactions .

Experimental Design for Pharmacological Studies

Q: What statistical approaches are suitable for evaluating dose-response effects in animal models? A:

  • Randomized Block Design: Assign treatments (e.g., 10–100 mg/kg doses) to cohorts with matched baseline characteristics. Use 4–5 replicates per group to minimize variability .
  • Longitudinal Analysis: Apply mixed-effects models to account for repeated measurements (e.g., tumor volume over 28 days). Include covariates like weight and survival rate .
  • Post-Hoc Testing: Use Tukey’s HSD for pairwise comparisons of treatment groups. Report p-values <0.05 as significant .

Handling Contradictory Bioactivity Data

Q: How can researchers resolve contradictions in reported cytotoxicity data for imidazolone derivatives? A:

  • Cell Line Validation: Ensure consistent use of cell lines (e.g., HeLa vs. MCF-7) and passage numbers. Cross-validate with public databases (e.g., NCI-60) .
  • Assay Standardization: Adhere to CLSI guidelines for incubation times (e.g., 48–72 hours) and serum-free media to avoid interference .
  • Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify off-target effects (e.g., oxidative stress pathways) that may explain variability .

Scalability Challenges in Synthesis

Q: What strategies mitigate scalability issues during the transition from lab-scale to pilot-scale synthesis? A:

  • Flow Chemistry: Implement continuous-flow reactors to control exothermic reactions (e.g., benzylidene formation) and improve heat dissipation .
  • Green Solvents: Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
  • Process Analytics: Use in-line FTIR to monitor reaction progress and automate quenching at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.